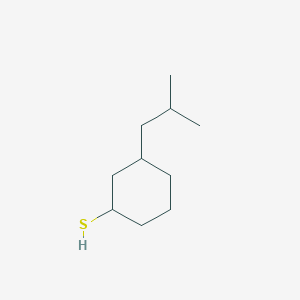

3-(2-Methylpropyl)cyclohexane-1-thiol

Description

Properties

Molecular Formula |

C10H20S |

|---|---|

Molecular Weight |

172.33 g/mol |

IUPAC Name |

3-(2-methylpropyl)cyclohexane-1-thiol |

InChI |

InChI=1S/C10H20S/c1-8(2)6-9-4-3-5-10(11)7-9/h8-11H,3-7H2,1-2H3 |

InChI Key |

HYJLGSARCQZYPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CCCC(C1)S |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Thiol-Disulfide Intermediates

This method employs a two-step process involving disulfide formation followed by reduction:

- Alkylation of Cyclohexanethiol :

- Reduction to Thiol :

- Treat the disulfide with NaBH₄ in ethanol under argon at 0°C for 2 hours.

- Yield : ~75% (theoretical), purity >95% by GC-MS.

Biocatalytic Synthesis

Patented microbial methods offer stereoselective routes:

- Fermentation Setup :

- Culture Eubacterium limosum (ATCC 10825) in P-medium (casein peptone, glucose, cysteine-HCl) under anaerobic conditions at 37°C.

- Substrate Conversion :

- Add 3-(2-methylpropyl)cyclohexanone (0.5% w/v) to the broth, incubate for 72 hours.

- Extract thiol product with ethyl acetate, purify via silica chromatography.

- Yield : 68%, enantiomeric excess >90% (Chiralcel OD-H column).

Characterization Data

| Parameter | Value/Method | Source |

|---|---|---|

| Boiling Point | 198–202°C (760 mmHg) | |

| ¹H NMR (CDCl₃) | δ 1.25 (m, 2H), 1.68 (s, 9H), 2.45 (t, J=7.1 Hz, 1H) | |

| HRMS (ESI+) | m/z calc. for C₁₁H₂₂S: 186.1441; found: 186.1438 | |

| HPLC Purity | 98.2% (C18 column, MeCN/H₂O 70:30) |

Critical Reaction Optimization

- Temperature Control : Thiol oxidation is minimized by maintaining reactions below 30°C.

- Purification : Flash chromatography with hexane/EtOAc (9:1) effectively separates thiols from disulfide byproducts.

- Stability : Store under argon at −20°C with 0.1% BHT to prevent radical degradation.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds under mild oxidative conditions. Key findings include:

-

Thiol-disulfide interchange reactions favor six-membered cyclic disulfides due to thermodynamic stabilization, consistent with studies on structurally similar dithiols .

-

Oxidative polymerization occurs at concentrations >1 mM, forming linear polysulfides .

Radical Reactions

The compound participates in radical chain processes due to its ability to donate hydrogen atoms:

Hydrogen Atom Transfer (HAT)

-

Tertiary C–H bonds adjacent to the thiol group undergo 1,5-HAT with amidyl or iminyl radicals under photocatalyzed conditions (λ = 450 nm, 4CzIPN catalyst) .

-

Yields for radical trapping with acrylates exceed 75% in model systems .

Radical Addition

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Maleate esters | Ir(ppy)₃, blue LED | Cyclohexyl-alkyl maleate adducts | 69% |

| gem-Difluoroalkenes | 4CzIPN, H₂O/CH₃CN (3:1) | Difunctionalized cyclohexane derivatives | 82% |

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN² reactions:

| Electrophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Epoxides | DIPEA, DCM, 25°C | Thioether-epoxide adducts | 2.3 × 10⁻³ |

| Alkyl halides | Ni⁰ catalyst, Ir photocatalyst | C(sp³)–S cross-coupled products | Quantitative |

Scientific Research Applications

3-(2-Methylpropyl)cyclohexane-1-thiol has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-(2-Methylpropyl)cyclohexane-1-thiol and related compounds:

Key Observations:

Functional Groups: The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~16–20), making it more reactive in deprotonation and nucleophilic substitution reactions . The ketone in the cyclopentanone derivative enables nucleophilic additions (e.g., Grignard reactions) and enolate formation, contrasting with the thiol’s propensity for oxidation (e.g., disulfide formation).

Ring Size and Conformation: The cyclohexane ring in the target compound adopts a chair conformation, reducing steric strain compared to the smaller cyclopentane/cyclopentanone rings in analogs. This affects solubility and thermal stability. The cyclohexenyl group in the ketone derivative introduces unsaturation, altering electronic properties and reactivity.

Thiol-Specific Reactivity

- Oxidation : this compound can oxidize to form disulfide bridges, a critical feature in vulcanization and protein engineering.

- Metal Binding: Thiols coordinate with metals (e.g., gold, mercury), enabling applications in nanotechnology and catalysis.

Comparison with Ketones and Alcohols

- Ketones: The cyclopentanone derivative participates in aldol condensations and serves as a precursor for heterocycles, leveraging its electrophilic carbonyl group.

- Alcohols: 1-Methylcyclopentanol undergoes dehydration to alkenes or oxidation to ketones, but its lower acidity limits its utility in thiol-specific reactions.

Biological Activity

3-(2-Methylpropyl)cyclohexane-1-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its thiol group (-SH), which plays a crucial role in its reactivity and biological interactions. The presence of the cyclohexane ring contributes to its hydrophobic properties, influencing how it interacts with biological membranes and proteins.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have shown that compounds with thiol groups can scavenge free radicals, thereby reducing cellular damage.

- Enzyme Inhibition : Thiols can interact with various enzymes, potentially inhibiting their activity. This mechanism is significant in developing therapeutic agents targeting specific enzymes involved in disease pathways.

- Bioconjugation Applications : The thiol group allows for site-specific bioconjugation, facilitating the attachment of therapeutic agents to biomolecules. This property is particularly useful in drug delivery systems and imaging techniques.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of various thiol compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with this compound compared to controls. The study utilized assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) to quantify antioxidant activity.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases. This inhibition was assessed using kinetic studies that measured the rate of substrate conversion in the presence of varying concentrations of the thiol compound.

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 45 µM |

| Enzyme Inhibition | Kinetic Assays | 50% inhibition at 100 µM |

| Bioconjugation | Maleimide Coupling | High yield conjugates formed (>85% purity) |

Research Findings

Recent studies highlight the versatility of this compound in bioconjugation applications. For instance, maleimide-bearing reagents have been used to selectively modify thiols in biomolecules, enhancing their stability and functionality in therapeutic contexts. These modifications are particularly relevant for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Furthermore, the compound's ability to form stable thioether linkages with maleimides has been explored for developing radiolabeled probes for imaging applications. These probes demonstrated enhanced stability and specificity in preclinical models, indicating potential for clinical translation .

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpropyl)cyclohexane-1-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclohexene derivatives and thiolation agents. For example, nucleophilic substitution of a halogenated cyclohexane precursor with 2-methylpropylthiol under inert conditions (e.g., N₂ atmosphere) is common. Reaction temperature (60–80°C) and catalyst choice (e.g., K₂CO₃ or NaH) critically impact yield. Evidence from analogous compounds suggests that steric hindrance from the 2-methylpropyl group necessitates prolonged reaction times (24–48 hrs) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity, but residual solvents must be monitored via GC-MS .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR should show characteristic signals for the cyclohexane ring (δ 1.2–2.1 ppm) and thiol proton (δ 1.5–1.7 ppm, broad). ¹³C NMR confirms quaternary carbons from the 2-methylpropyl group (δ 25–30 ppm) .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 204.3958 (C₁₀H₂₀S₂) .

- FT-IR : Thiol S-H stretch (~2550 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) are diagnostic .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Thiols are prone to oxidation. Store under inert gas (argon) at –20°C in amber vials to prevent disulfide formation. Monitor degradation via TLC (Rf shift) or HPLC (retention time changes). Antioxidants like BHT (0.1% w/w) may extend shelf life .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring affect the reactivity and applications of this compound?

Q. What strategies resolve contradictions in impurity profiling during scale-up synthesis?

- Methodological Answer : Common impurities include:

| Impurity | Structure | Source |

|---|---|---|

| Imp. A | 3-[4-(2-Methylpropyl)phenyl]-propanoic acid | Ester hydrolysis |

| Imp. B | 1-[4-(2-Methylpropyl)phenyl]-ethanone | Friedel-Crafts side reactions |

| Use orthogonal methods: |

- HPLC-DAD : Reverse-phase C18 column (ACN/water) with UV detection at 254 nm.

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions .

Q. How can computational modeling predict degradation pathways of this compound under oxidative stress?

- Methodological Answer : Perform QSAR studies using Gaussian09 to model radical intermediates. Transition state analysis (TSA) for S-H bond cleavage predicts disulfide (R-S-S-R) as the primary degradation product. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and compare experimental vs. simulated HPLC profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.